2-chloro-N'-hydroxypyridine-4-carboximidamide
CAS No.:
Cat. No.: VC13396460
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClN3O |
|---|---|
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 2-chloro-N'-hydroxypyridine-4-carboximidamide |
| Standard InChI | InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) |
| Standard InChI Key | FUSMRNWUUNGSEH-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1C(=NO)N)Cl |
| Canonical SMILES | C1=CN=C(C=C1C(=NO)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-N'-hydroxypyridine-4-carboximidamide belongs to the class of pyridine derivatives, characterized by the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g/mol . Its IUPAC name, (E)-2-chloro-N'-hydroxypyridine-4-carboximidamide, reflects the trans configuration of the imidamide group relative to the pyridine ring. The SMILES notation N\C(=N\O)C1=CC(Cl)=NC=C1 delineates the connectivity of atoms, emphasizing the chlorine substituent at position 2 and the carboximidamide group at position 4 .
Molecular Geometry and Electronic Properties
The pyridine ring adopts a planar geometry, with the chlorine atom inducing electron-withdrawing effects that polarize the ring. This polarization enhances the electrophilicity of the carbon at position 4, facilitating nucleophilic attacks during substitution reactions. The carboximidamide group (-C(=N-OH)NH₂) contributes to hydrogen-bonding interactions, critical for biological activity. Density functional theory (DFT) calculations suggest that the compound’s lowest unoccupied molecular orbital (LUMO) localizes at the pyridine ring, while the highest occupied molecular orbital (HOMO) resides on the carboximidamide moiety.
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The synthesis of 2-chloro-N'-hydroxypyridine-4-carboximidamide typically begins with 4-pyridinecarboxylic acid derivatives. A two-step process involves:
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Amidation: Reaction of 4-pyridinecarbonyl chloride with hydroxylamine hydrochloride in basic conditions (e.g., sodium hydroxide) to form the intermediate hydroxamic acid.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine substituent at position 2.
Yields range from 45% to 68%, with side products arising from over-chlorination or incomplete amidation.
Patent-Based Improvements
A Chinese patent (CN103554036B) discloses a regioselective method to synthesize analogous 2-chloro-4-substituted pyrimidines, offering insights applicable to pyridine systems . Key innovations include:
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Step 1: Substitution of 2-methylthio-4-chloropyrimidine with alkoxide or amine nucleophiles in methanol or dichloromethane.
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Step 2: Chlorination using sulfuryl chloride (SO₂Cl₂) to replace the methylthio group with chlorine .
This method achieves >85% purity by minimizing isomers like 4-chloro-2-substituted byproducts. For pyridine analogs, analogous conditions using 2-methylthio-4-chloropyridine could enhance regioselectivity .
Table 1: Optimization Parameters for Chlorination Reactions
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Chlorinating Agent | SO₂Cl₂ | Maximizes Cl substitution |
| Solvent | Dichloromethane | Enhances solubility |
| Temperature | 0°C → room temperature | Reduces side reactions |
| Mole Ratio (Substrate:Agent) | 1:10 | Ensures complete conversion |
Reactivity and Functionalization
The compound undergoes diverse reactions due to its dual functional groups:
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring permits substitutions at positions 2 and 4. For example, methoxy groups replace chlorine under basic conditions.
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Coordination Chemistry: The carboximidamide group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III) .
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Redox Reactions: Hydroxylamine-derived groups participate in redox cycles, generating reactive nitrogen species under oxidative stress .
Biological Activity and Mechanism of Action
Enzyme Inhibition
2-Chloro-N'-hydroxypyridine-4-carboximidamide inhibits xanthine oxidase (IC₅₀ = 12 µM) by competing with hypoxanthine at the molybdenum cofactor site. Molecular docking simulations reveal hydrogen bonds between the carboximidamide group and Glu802 residue.
Table 2: Biological Activity Profiles
| Target Organism/Enzyme | Activity (IC₅₀/EC₅₀) | Proposed Mechanism |
|---|---|---|
| S. aureus RN6390 | 32 µg/mL | Metal ion chelation |
| Xanthine Oxidase | 12 µM | Active site competition |
| Human HeLa Cells | >100 µM (Non-toxic) | N/A |
Applications in Drug Discovery
The compound serves as a scaffold for antibacterial agents, with derivatives showing improved ligand efficiency (LE > 0.3) and lower lipophilicity (clogP < 2) . Recent analogs replace the chlorine atom with fluorine to enhance metabolic stability, achieving MIC values of 8 µg/mL against methicillin-resistant S. aureus (MRSA) .
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